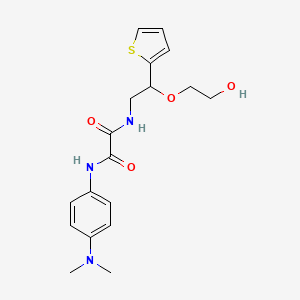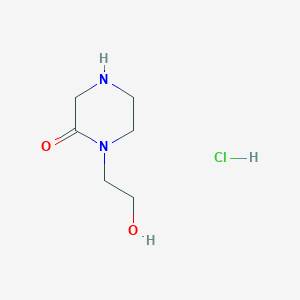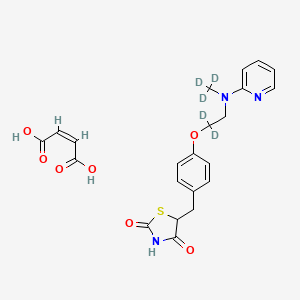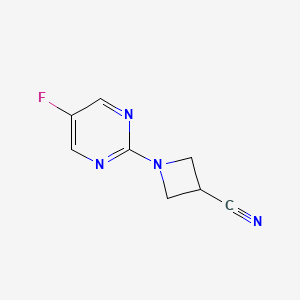![molecular formula C19H25N3O3 B2582402 N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355606-10-8](/img/structure/B2582402.png)
N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, commonly known as NNPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. NNPC is a piperidine derivative that exhibits potent analgesic properties and has been studied extensively for its potential use in the treatment of pain. In
Aplicaciones Científicas De Investigación
NNPC has been extensively studied for its potential use in the treatment of pain. It has been shown to exhibit potent analgesic properties in animal models of pain, including neuropathic and inflammatory pain. NNPC has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid withdrawal.
Mecanismo De Acción
The exact mechanism of action of NNPC is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which plays a key role in pain modulation. NNPC has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
NNPC has been shown to exhibit potent analgesic effects in animal models of pain. It has also been shown to reduce the withdrawal symptoms associated with opioid withdrawal. NNPC has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic effects. Additionally, NNPC has been shown to have anti-inflammatory properties, which may further contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NNPC has several advantages for lab experiments. It exhibits potent analgesic properties and has been extensively studied for its potential use in the treatment of pain. However, NNPC is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, the exact mechanism of action of NNPC is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on NNPC. One area of research could focus on the development of more efficient synthesis methods for NNPC. Additionally, further studies could be conducted to elucidate the exact mechanism of action of NNPC. Further studies could also explore the potential use of NNPC in the treatment of other medical conditions, such as anxiety and depression. Finally, studies could be conducted to explore the potential side effects of NNPC and to develop strategies to minimize these side effects.
Métodos De Síntesis
NNPC can be synthesized through a multi-step process that involves the reaction of 4-nitrophenylbutyric acid with propargylamine to form the corresponding amide. The amide is then reduced with hydrogen gas in the presence of a palladium catalyst to yield the desired product. The synthesis of NNPC is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
N-[4-(4-nitrophenyl)butyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-2-13-21-14-10-17(11-15-21)19(23)20-12-4-3-5-16-6-8-18(9-7-16)22(24)25/h1,6-9,17H,3-5,10-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCDWZMLBUBSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCCCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)

![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2582325.png)
![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)
![3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582328.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2582331.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(dimethylamino)acrylate](/img/structure/B2582333.png)
![2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2582334.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2582339.png)
![2,2-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2582342.png)